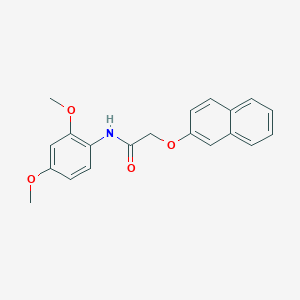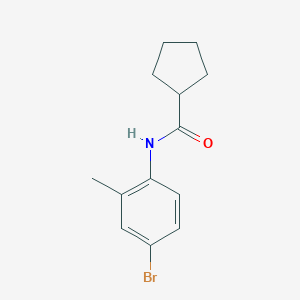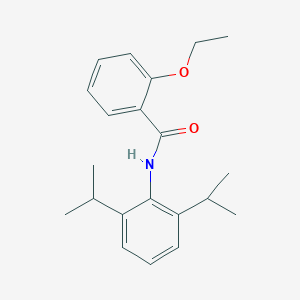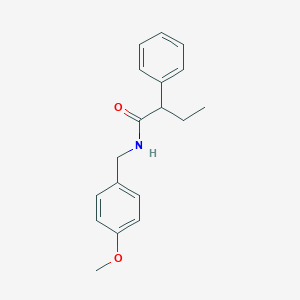![molecular formula C18H16ClNO5 B291417 Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)
Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate (DCPI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCPI is a type of isophthalate ester that has a chlorophenylacetyl group attached to its nitrogen atom. This compound has shown promising results in scientific research as a potential drug candidate and as a useful tool in laboratory experiments.
Wirkmechanismus
The mechanism of action of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate in laboratory experiments is its high potency and selectivity. Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to have a high affinity for its target enzymes and proteins, which makes it a useful tool in studying various biological processes. However, one of the limitations of using Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate is its potential toxicity. Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate. One area of interest is the development of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate derivatives with improved potency and selectivity. Another area of interest is the study of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate's potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate and its potential side effects.
Synthesemethoden
The synthesis of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate involves the reaction of 4-chlorophenylacetic acid with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been studied extensively for its potential use as a drug candidate. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In addition to its therapeutic applications, Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has also been used as a tool in laboratory experiments to study various biological processes.
Eigenschaften
Molekularformel |
C18H16ClNO5 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(4-chlorophenyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H16ClNO5/c1-24-17(22)12-8-13(18(23)25-2)10-15(9-12)20-16(21)7-11-3-5-14(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
AEELENLFAZDUNL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




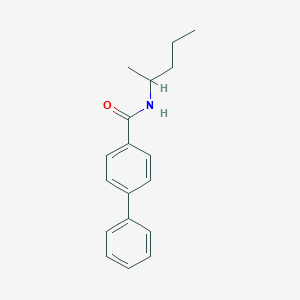


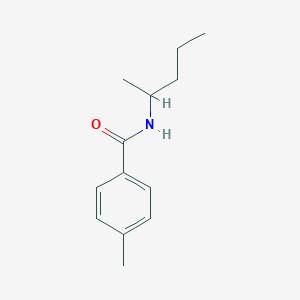
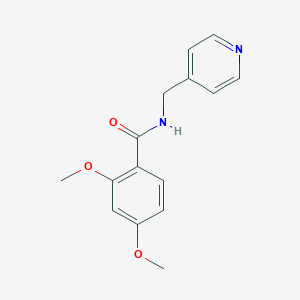

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
